molecular formula C35H45N5O6S2 B124474 Kynostatin 227 CAS No. 147384-69-8

Kynostatin 227

Cat. No.: B124474
CAS No.: 147384-69-8
M. Wt: 695.9 g/mol
InChI Key: AHWCYDXQIXZVRK-RPQLRNILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

KNI-227 is synthesized through a series of chemical reactions that involve the incorporation of allophenylnorstatine (Apns) and thioproline (Thp) into the molecular structure. The synthetic procedure is relatively straightforward, which contributes to its potential as a selective anti-AIDS drug .

Industrial Production Methods

The industrial production of KNI-227 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

KNI-227 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving KNI-227 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired transformation with high efficiency .

Major Products Formed

The major products formed from the reactions involving KNI-227 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .

Mechanism of Action

KNI-227 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme essential for the maturation of viral proteins. The compound binds to the active site of the protease, preventing it from cleaving the viral polyproteins into functional units. This inhibition disrupts the viral replication process, leading to a reduction in viral load .

Properties

CAS No.

147384-69-8

Molecular Formula

C35H45N5O6S2

Molecular Weight

695.9 g/mol

IUPAC Name

(4R)-N-tert-butyl-3-[(2S,3S)-2-hydroxy-3-[[(2R)-2-[(2-isoquinolin-5-yloxyacetyl)amino]-3-methylsulfanylpropanoyl]amino]-4-phenylbutanoyl]-5,5-dimethyl-1,3-thiazolidine-4-carboxamide

InChI

InChI=1S/C35H45N5O6S2/c1-34(2,3)39-32(44)30-35(4,5)48-21-40(30)33(45)29(42)25(17-22-11-8-7-9-12-22)38-31(43)26(20-47-6)37-28(41)19-46-27-14-10-13-23-18-36-16-15-24(23)27/h7-16,18,25-26,29-30,42H,17,19-21H2,1-6H3,(H,37,41)(H,38,43)(H,39,44)/t25-,26-,29-,30+/m0/s1

InChI Key

AHWCYDXQIXZVRK-RPQLRNILSA-N

SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C

Isomeric SMILES

CC1([C@H](N(CS1)C(=O)[C@H]([C@H](CC2=CC=CC=C2)NC(=O)[C@H](CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C

Canonical SMILES

CC1(C(N(CS1)C(=O)C(C(CC2=CC=CC=C2)NC(=O)C(CSC)NC(=O)COC3=CC=CC4=C3C=CN=C4)O)C(=O)NC(C)(C)C)C

Key on ui other cas no.

147384-69-8

Synonyms

KNI-227
kynostatin 227
kynostatin-227

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.